Product packaging for Rheagenine(Cat. No.:CAS No. 5574-77-6)

Rheagenine

Cat. No.: B12741738
CAS No.: 5574-77-6
M. Wt: 369.4 g/mol
InChI Key: XUYAYNRYVXHNOQ-HBFSDRIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rheagenine (CAS 2650-36-4), also known as O-ethyl-rhoeagenine, is a chemical compound with the molecular formula C22H23NO6 and a molecular weight of 397.42 g/mol . It is offered as a fine chemical and pharmaceutical intermediate for laboratory research purposes. This product is strictly labeled "For Research Use Only" (RUO) . RUO products are essential tools designed for use in controlled laboratory environments to facilitate scientific investigations, such as fundamental research and pharmaceutical compound discovery . They are not intended for use in diagnostic procedures or for any human or veterinary therapeutic applications. Researchers can rely on our bulk supply and contract manufacturing services for high-quality this compound, supported by advanced pilot and large-scale production facilities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO6 B12741738 Rheagenine CAS No. 5574-77-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5574-77-6

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

(1S,14R,24S)-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaen-24-ol

InChI

InChI=1S/C20H19NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)18-17(21)11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18,20,22H,4-5,8-9H2,1H3/t17-,18+,20+/m1/s1

InChI Key

XUYAYNRYVXHNOQ-HBFSDRIKSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]4[C@H]1C5=C([C@H](O4)O)C6=C(C=C5)OCO6)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)O)C6=C(C=C5)OCO6)OCO3

Origin of Product

United States

Detailed Research Findings

Strategic Approaches for Natural Product Extraction

Extraction is the crucial initial step in separating desired natural products from raw plant materials. ijresm.com This process aims to obtain the therapeutically active portions while eliminating inert components through the use of selective solvents. ijresm.com Various methods exist for natural product extraction, and the choice of method can influence the composition and yield of the extract. ijresm.comnih.gov Common conventional extraction methods include maceration, percolation, digestion, infusion, decoction, and reflux. researchgate.net Modern techniques such as pressurized liquid extraction (PLE) and Soxhlet extraction are also employed, offering advantages like reduced solvent consumption and shorter extraction times. researchgate.netmdpi.com For alkaloid-containing plants, an acid-base fractionation method is often utilized to obtain total alkaloids from initial extracts, such as methanol (B129727) extracts. wordpress.commdpi-res.com This involves acidifying the extract and then fractionating with different organic solvents. wordpress.commdpi-res.com For instance, methanol extracts can be acidified and then successively fractionated with solvents like hexane (B92381) and dichloromethane. wordpress.commdpi-res.com

Advanced Chromatographic Techniques in this compound Isolation

Chromatography plays a pivotal role in separating complex mixtures obtained from natural product extracts to isolate individual compounds like this compound. grafiati.commasterorganicchemistry.com Various chromatographic methods are employed based on the properties of the compounds and the desired level of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique in the separation, qualitative, and quantitative determination of alkaloids. researchgate.netsigmaaldrich.com It offers high resolution and is effective for purifying oligonucleotides and potentially other compounds with suitable properties. sigmaaldrich.com Reversed-phase HPLC, for example, separates compounds based on hydrophobic interactions. sigmaaldrich.comthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique used for the identification and metabolite profiling of alkaloids in complex plant extracts. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the tentative identification of compounds based on their molecular ions and fragmentation patterns. nih.govcsic.es LC-MS methods have been developed for the analysis of alkaloids in Papaver rhoeas, where this compound has been detected and tentatively identified based on its molecular formula and mass spectral data. nih.govresearchgate.net For example, in one study, LC-MS analysis of P. rhoeas extracts showed a molecular ion peak at m/z 370.1285 ([M+H]+) corresponding to this compound (or isothis compound) with a calculated molecular formula of C20H19NO6. nih.govresearchgate.net

An example of LC-MS conditions used for alkaloid analysis in P. rhoeas includes using an ACE 3 C18 column (150 mm × 4.6 mm, 3 μm particle size) with a gradient elution system of methanol and water with 1% acetic acid. csic.es The elution gradient might start with a low percentage of methanol and gradually increase. csic.es Detection is often performed using an electrospray ionization source (ESI) in positive mode. csic.es

Preparative Chromatography Methods (e.g., MPLC, VLC)

Preparative chromatography techniques are essential for isolating larger quantities of purified compounds from extracts after initial separation steps. These methods are used to scale up the separation process compared to analytical chromatography. Repeated column chromatography and preparative thin-layer chromatography (TLC) have been reported for the isolation of isoquinoline (B145761) alkaloids, including this compound, from plant extracts. wordpress.comgrafiati.combepress.comresearchgate.net While the search results mention preparative TLC and column chromatography on silica (B1680970) gel for isolating this compound wordpress.combepress.com, specific details about Medium Pressure Liquid Chromatography (MPLC) or Vacuum Liquid Chromatography (VLC) in the context of this compound isolation were not explicitly found. However, these techniques are generally used in natural product isolation for purifying fractions obtained from initial chromatographic separations.

Solid Phase Extraction (SPE) Applications

Solid Phase Extraction (SPE) is a sample preparation technique used for extraction, separation, and concentration of analytes from a matrix. specartridge.comyoutube.com It involves the adsorption of the analyte onto a solid phase material, followed by elution with a suitable solvent. specartridge.com SPE cartridges are available in various types, including reversed-phase, normal phase, and ion exchange, based on the interaction mechanism. specartridge.com Reversed-phase SPE is commonly used for extracting compounds with hydrophobic character from aqueous samples. thermofisher.comsigmaaldrich.com While the search results mention SPE for the purification of other alkaloids researchgate.net, specific applications of SPE solely for the isolation or purification of this compound were not detailed. However, SPE is a versatile technique that could potentially be integrated into a purification scheme for this compound, for example, to clean up extracts or fractions before further chromatographic separation. The general steps for using SPE include conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target compound. youtube.com

Spectroscopic Characterization Methodologies (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are crucial for the structural elucidation and characterization of isolated natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, provides detailed information about the carbon-hydrogen framework and connectivity of the molecule. wordpress.commdpi-res.combepress.comresearchgate.netstephankloos.orgresearchgate.net Infrared (IR) spectroscopy helps identify functional groups present in the compound based on characteristic absorption bands. wordpress.commdpi-res.comresearchgate.netstephankloos.orgresearchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which can be useful for identifying conjugated systems and can be used in conjunction with chromatographic detection. researchgate.netresearchgate.netbepress.comresearchgate.net

For this compound, characterization has been performed using techniques such as LR-ESI-MS, HR-ESI-MS, IR, and NMR spectroscopy. wordpress.com The LR-ESI-MS of this compound showed a [M+H]+ peak at m/z 370. wordpress.com HR-ESI-MS data allowed for the calculation of its molecular formula as C20H19NO6. wordpress.com IR spectra are typically obtained on neat samples. wordpress.commdpi-res.com NMR data, including 1H and 13C NMR, are essential for confirming the structure. wordpress.commdpi-res.combepress.comresearchgate.netresearchgate.netnp-mrd.org

Bioassay-Guided Fractionation Strategies for Active Components

Bioassay-guided fractionation is a widely utilized strategy in natural product chemistry to isolate bioactive compounds from complex mixtures found in plant extracts. This approach involves systematically separating the components of a crude extract based on their physical and chemical properties, with each resulting fraction being tested for a specific biological activity (bioassay). Fractions exhibiting the desired activity are then subjected to further separation and bioassay until pure, active compounds are isolated and identified.

This compound, an isoquinoline alkaloid, has been identified as a constituent in plants, such as Papaver rhoeas and Corydalis crispa, that have been investigated using bioassay-guided approaches for various biological activities researchgate.netfrontiersin.orgcsic.esresearchgate.net. The general workflow for such investigations typically begins with the preparation of crude extracts from different parts of the plant using solvents of varying polarities, such as hexane, ethyl acetate, ethanol, methanol, and water frontiersin.orgcsic.es. These extracts are then evaluated for the target biological activity.

In studies involving Papaver rhoeas, extracts have been assessed for antiparasitic effects against organisms like Trichomonas gallinae and Meloidogyne javanica frontiersin.orgcsic.es. Different extracts, including those obtained from flowers and capsules using various solvents, demonstrated activity frontiersin.orgcsic.es. For instance, flower extracts obtained with methanol and freeze-dried flower infusions showed activity frontiersin.orgcsic.es. Subsequent chemical analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS), of the active polar extracts from P. rhoeas has indicated the presence of this compound (often discussed alongside cryptopine (B45906) due to similar fragmentation patterns) among other alkaloids frontiersin.orgcsic.esresearchgate.net.

The process would typically involve:

Initial screening of crude extracts for biological activity.

Fractionation of the most active extract using a suitable chromatographic method, yielding multiple fractions.

Testing each fraction in the bioassay to identify the active ones.

Pooling and further fractionating the active fractions using higher-resolution chromatographic techniques.

Repeating the bioassay on the sub-fractions.

Continuing this iterative process of fractionation and bioassay until pure, active compounds are obtained.

Characterization of the isolated active compound(s) using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) researchgate.netnih.govresearchgate.netscholarlinkinstitute.orgresearchgate.net.

This compound's identification in active fractions from plants known to contain it underscores its potential contribution to the observed biological effects, guiding researchers towards its isolation and characterization as a potentially active component frontiersin.orgcsic.es.

Elucidation of Rheagenine S Biological Activities and Mechanistic Foundations

In Vitro Pharmacological Characterization of Rheagenine

In vitro studies are crucial for understanding the direct effects of this compound on biological systems at the cellular and molecular levels.

Assessment in Cellular and Molecular Disease Models (e.g., antimalarial activity)

Research has investigated this compound's activity in cellular and molecular models relevant to various diseases. Notably, studies have assessed its potential antimalarial activity. While some studies on Corydalis crispa extracts containing this compound and other alkaloids have shown antiplasmodial activity against Plasmodium falciparum strains, the specific contribution and potency of isolated this compound in these models require detailed examination. nih.govresearchgate.net Another study evaluating Papaver rhoeas extracts noted molecular ions compatible with this compound/cryptopine (B45906) showing activity against Trichomonas gallinae and Meloidogyne javanica in laboratory models. frontiersin.orgcsic.es

Receptor-Ligand Interaction Studies and Binding Affinity Analyses

Molecular docking studies have been employed to predict the potential interactions and binding affinities of this compound with various biological targets. In an in silico study evaluating plant components from Bauhinia acuminata, this compound was observed to show good binding energy values against several protein targets, including those related to lung cancer (PDB ID: 2ITY), breast cancer (1A52), diabetes (3L4U), obesity (IT02), and inflammation (5COX). dergipark.org.trsnvpharmacycollege.comdergipark.org.tr These studies suggest that this compound may interact with these targets, although further experimental validation is needed to confirm these interactions and determine their biological significance. The binding energies observed for this compound against certain targets were reported to be better than those of some standard drugs in these in silico models. dergipark.org.tr

In Silico Binding Energy of this compound Against Selected Targets

Target (PDB ID)Disease AreaBinding Energy (kcal/mol)Reference
2ITYLung Cancer-7.1 (Example, compared to Erlotinib) dergipark.org.tr
1A52Breast Cancer-5.6 to -8.6 (Range for compounds tested, compared to Tamoxifen) dergipark.org.tr
3L4UDiabetes-5.3 to -8.3 (Range for compounds tested, compared to Acarbose) dergipark.org.tr
IT02ObesityNot explicitly detailed for this compound, but included in multi-target analysis dergipark.org.tr
5COXInflammation-5 to -9.9 (Range for compounds tested, compared to Aspirin) dergipark.org.tr

Note: The specific binding energy for this compound against each target needs to be confirmed from the source tables. The ranges provided are for the tested compounds in the study.

Enzymatic Modulation and Inhibition Kinetics

While the search results mention enzymatic activities related to other alkaloids found alongside this compound, such as acetylcholinesterase inhibition by stylopine and ochrobirine, direct information on the enzymatic modulation and inhibition kinetics specifically by this compound is limited in the provided snippets. nih.govresearchgate.net However, the in silico studies on receptor-ligand interactions included enzyme targets like alpha glucosidase (3L4U) and 5-COX, suggesting a potential for enzymatic modulation that warrants further experimental investigation. dergipark.org.trsnvpharmacycollege.comdergipark.org.tr

Investigation of Intracellular Signaling Pathways Modulated by this compound

Understanding how this compound affects intracellular signaling pathways is crucial for elucidating its mechanisms of action.

Downstream Effectors and Protein Interactions

The in silico molecular docking studies provide some initial insights into potential protein interactions by identifying amino acid residues involved in the binding of this compound to target proteins. dergipark.org.tr For instance, interactions with amino acids like ASPA, THRA, LYSA, GLUA, TYRA, and HISA were noted for the 3L4U target (related to diabetes). dergipark.org.tr These predicted interactions suggest that this compound may influence pathways downstream of these proteins, but experimental studies are needed to confirm these interactions and identify the specific downstream effectors modulated by this compound.

Transcriptional and Post-Transcriptional Regulatory Networks

Direct information regarding the influence of this compound on transcriptional and post-transcriptional regulatory networks is not explicitly detailed in the provided search results. Research on other Papaver alkaloids has indicated effects on protein expression, such as brain-derived neurotrophic factor (BDNF), suggesting that compounds from this genus can impact gene expression or protein synthesis. nih.gov However, the specific effects of this compound on these complex regulatory networks require dedicated investigation.

The current literature broadly discusses the importance of preclinical in vivo models for assessing drug efficacy and safety, determining mechanisms of action, and guiding dose selection for clinical trials. wikipedia.orghayesbiomarkerconsulting.combioagilytix.comwuxibiology.com Similarly, pharmacodynamic biomarkers are recognized as crucial tools in preclinical development to evaluate a drug's biological impact and provide insights into its mechanism of action, including indicators of activity and efficacy such as receptor occupancy or enzyme inhibition. wuxiapptec.comwikipedia.orghayesbiomarkerconsulting.combioagilytix.comnih.govchem960.comnih.govnih.gov Various types of animal models are utilized in preclinical research to mimic human diseases, and biomarker analysis is a critical component of this process to quantify drug response and safety. wuxibiology.comchem960.commdpi.comnih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov

However, despite the general understanding of these preclinical methodologies and the identification of this compound as a natural compound, the specific application of these approaches to elucidate the biological activities and mechanistic foundations of this compound in disease-specific animal models or to identify its distinct pharmacodynamic biomarkers is not detailed within the scope of the search results. Therefore, it is not possible to generate a comprehensive article focusing solely on these specific aspects of this compound based on the provided information.

Structure Activity Relationship Sar and Structural Modification Research of Rheagenine

Systematic Exploration of Rheagenine Analogs

The systematic exploration of analogs is a cornerstone of SAR studies. This process involves making discrete and controlled modifications to the core structure of a lead compound, such as this compound, and evaluating the impact of these changes on a specific biological activity. For the this compound scaffold, potential modifications could target several key areas:

Aromatic Ring Substitution: Altering the substituents on the aromatic rings could influence properties like lipophilicity, electronic distribution, and hydrogen bonding capacity, which are critical for receptor binding.

N-Methyl Group Modification: The tertiary amine is a common feature in alkaloids and is often crucial for activity. Replacing the methyl group with other alkyl groups or removing it entirely could probe its role in binding and bioavailability.

Modification of the Dioxole and Methoxy Groups: The methylenedioxy (dioxole) and methoxy moieties are key features. Modifying or replacing these groups can reveal their importance for the compound's interaction with biological targets.

Stereochemical Centers: Altering the configuration of the stereocenters within the molecule would provide insight into the spatial requirements for its biological action.

The biological effects of these new analogs would then be quantified using in vitro assays. For instance, based on the observed anti-inflammatory activity of crude extracts containing this compound, analogs could be tested for their ability to inhibit inflammatory mediators. researchgate.net The resulting data, often expressed as IC50 or EC50 values, allows researchers to deduce which structural elements are essential for activity, which can be modified, and which are detrimental.

To illustrate how such findings would be presented, the following interactive table shows hypothetical data from an SAR study on this compound analogs targeting an enzyme like cyclooxygenase (COX-2).

CompoundModification on Core StructureTarget Activity (IC50, µM)
This compoundParent Compound15.2
Analog 1Demethylation of N-CH345.8
Analog 2Replacement of N-CH3 with N-C2H522.1
Analog 3Opening of the Dioxole Ring> 100
Analog 4Addition of a Hydroxyl group on Aromatic Ring9.7
Analog 5Inversion of Stereocenter at C-238.4

Note: The data in this table is purely illustrative to demonstrate the concept of an SAR study and is not based on actual experimental results for this compound.

Computational Approaches to SAR Derivation (e.g., Quantitative Structure-Activity Relationships - QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. longdom.orgresearchgate.net A QSAR model can be invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.govnih.gov

Developing a QSAR model for this compound and its analogs would involve several key steps:

Data Set Assembly: A collection of this compound analogs with experimentally determined biological activities is required.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's structure and properties.

Model Generation: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the most relevant descriptors to the observed biological activity. nih.gov The general form of a QSAR model is: Activity = f(Descriptors) + error.

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

Table of Potential Molecular Descriptors for QSAR Analysis of this compound Analogs

Descriptor Type Examples Property Represented
Electronic Dipole moment, Partial charges, HOMO/LUMO energies Electron distribution, reactivity, hydrogen bonding capacity
Steric Molecular weight, Molar refractivity, van der Waals volume Size and shape of the molecule, potential for steric hindrance
Hydrophobic LogP (Partition coefficient), Water-accessible surface area Lipophilicity, ability to cross cell membranes
Topological Connectivity indices, Wiener index Molecular branching and shape
Quantum Chemical Electrostatic potential, Mulliken charges Detailed electronic structure and interaction potential

A validated QSAR model would provide deep insights into the mechanisms of action, highlighting, for example, that increased activity is correlated with higher lipophilicity and the presence of a hydrogen bond donor at a specific position.

Rational Design and Synthesis of this compound Derivatives

Rational design uses the insights gained from SAR and QSAR studies to design new molecules with enhanced potency and selectivity. nih.gov If SAR studies indicated that a specific region of the this compound molecule is crucial for binding but could be sterically optimized, new derivatives could be designed to better fit the target's binding pocket.

For example, if computational docking studies, guided by initial SAR data, suggested an unoccupied hydrophobic pocket near one of the aromatic rings of this compound, a rational design approach would involve synthesizing derivatives with small, hydrophobic groups (e.g., a methyl or ethyl group) added to that ring. The synthesis of such derivatives would rely on established methods in alkaloid chemistry, potentially involving multi-step sequences that allow for precise control over the placement of new functional groups while preserving the core structure and stereochemistry of the parent molecule. The newly synthesized compounds would then be biologically evaluated, and the results would feed back into the design cycle, leading to further refinement. nih.govnih.govmdpi.com

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining biological activity. Most biological targets, such as enzymes and receptors, are chiral themselves and therefore interact differently with different stereoisomers of a drug molecule. researchgate.netnih.gov One enantiomer may fit perfectly into a binding site and elicit a strong response, while its mirror image (enantiomer) may have a weak effect or even produce an entirely different or adverse effect. nih.govresearchgate.net

This compound is a chiral molecule, possessing multiple stereocenters. The specific spatial arrangement of its atoms is crucial for its biological function. The existence of isomers, such as isothis compound, underscores the importance of stereochemistry in this class of alkaloids. nih.gov A comprehensive study would require the separation of different stereoisomers and the individual testing of their biological activities. Such investigations could reveal that only one specific isomer is responsible for the desired therapeutic effect. This knowledge is vital for developing a stereochemically pure drug, which can lead to a better therapeutic index and reduced side effects.

Computational and Theoretical Studies on Rheagenine

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking simulations are widely used to predict the binding affinity and orientation of a small molecule (ligand) with a protein target. Studies involving the plant Bauhinia acuminata have included Rheagenine as one of the constituents evaluated for potential inhibitory activity against various protein targets associated with diseases such as lung cancer, breast cancer, diabetes, obesity, inflammation, and corona viral infections dergipark.org.trdergipark.org.trsnvpharmacycollege.com.

In these studies, this compound, alongside other plant components like Quercetin and Beta-sitosterol, was subjected to docking analysis using software such as AutoDock Vina, with binding interactions visualized using Discovery Studio dergipark.org.trdergipark.org.trsnvpharmacycollege.com. This compound demonstrated favorable binding energy values against five out of the six tested targets, with the exception being the target related to corona viral infections (PDB ID: 6VYO) dergipark.org.trdergipark.org.trsnvpharmacycollege.com.

Specifically, when docked against the diabetes target (PDB ID: 3L4U), this compound, Beta-sitosterol, and Quercetin showed higher binding energies compared to the standard drug Acarbose (-7.1 kcal/mol) dergipark.org.tr. The binding energies for the compounds tested against the 3L4U target were found to be within the range of -5.3 to -8.3 kcal/mol dergipark.org.tr. Hydrogen bond interactions with amino acid residues such as ASPA:203, THRA:204, LYSA:480, THRA:205, GLUA:333, TYRA:299, HISA:600, GLNA:603, GLUA:404, ASPA:542, ARGA:526, ARGA:542, PHEA:450, and ASPA:443 were observed for the compounds docked with the 3L4U target dergipark.org.tr.

The docking results suggest that this compound possesses good binding potential to several of the investigated targets, indicating its possible role in the observed biological activities of the plant extract dergipark.org.trdergipark.org.trsnvpharmacycollege.com.

Target (PDB ID)Disease AreaThis compound Binding Energy (kcal/mol)Comparison to Standard
2ITYLung cancerGood binding energyFavorable
1A52Breast cancerGood binding energyFavorable
3L4UDiabetesGood binding energy (within -5.3 to -8.3 range) dergipark.org.trBetter than Acarbose (-7.1 kcal/mol) dergipark.org.tr
IT02ObesityGood binding energyFavorable
5COXInflammationGood binding energyFavorable
6VYOCorona viral infectionsDid not show good binding energyLess favorable

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations apply principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about molecular geometry, energy levels, charge distribution, and spectroscopic properties. This compound has been included in studies that utilize quantum chemical calculations, often in the context of analyzing the structure and properties of isoquinoline (B145761) alkaloids researchgate.netresearchgate.netbepress.com. These systematic quantum chemical studies contribute to a deeper understanding of the molecular characteristics of this compound researchgate.net.

Biosynthetic Pathways and Metabolic Engineering Perspectives of Rheagenine

Enzymatic Steps in Rheagenine Biosynthesis

The biosynthesis of isoquinoline (B145761) alkaloids, the broader class to which this compound belongs, originates from the amino acid tyrosine. genome.jpimperial.ac.uk A key intermediate in the biosynthesis of many BIAs, including those structurally related to this compound, is (S)-reticuline. genome.jpnih.gov While the complete, dedicated enzymatic pathway specifically leading to this compound has not been fully elucidated step-by-step in all producing organisms, research indicates a close relationship with rheadine (B15124775). One study suggests the conversion of rheadine to this compound. archive.orgarchive.org This implies that enzymes involved in the modification of rheadine structure play a direct role in the final steps of this compound biosynthesis.

The general BIA pathway involves enzymes catalyzing reactions such as decarboxylation, hydroxylation, O-methylation, and cyclization to convert tyrosine into intermediates like dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which then combine to form (S)-reticuline. genome.jp Downstream enzymes then act on (S)-reticuline and subsequent intermediates to yield various BIA subclasses. Given the structural similarity between rheadine and this compound, the enzymatic steps converting rheadine to this compound likely involve specific modifications to the rheadine scaffold, potentially including oxidation or rearrangement reactions catalyzed by specific plant enzymes.

Precursor Identification and Pathway Elucidation

The primary precursor for the isoquinoline alkaloid biosynthesis pathway is tyrosine. genome.jpimperial.ac.uk Through a series of enzymatic transformations, tyrosine is converted into key intermediates that serve as building blocks for the diverse structures of BIAs. Precursors identified in the aerial parts of Papaver rhoeas, a this compound-producing plant, involved in BIA biosynthesis include tyrosine, 4-hydroxyphenylacetaldehyde, tyramine, and dopamine. icm.edu.pl These compounds feed into the pathway leading to central intermediates like (S)-reticuline. genome.jpnih.gov

The elucidation of alkaloid biosynthetic pathways has traditionally relied on tracer experiments using isotopically labeled substrates to follow the metabolic flow. nih.govnih.gov This approach, combined with the isolation and characterization of intermediate compounds from producing plants, has helped to map the general routes to various BIA types. For this compound, its co-occurrence and structural relationship with other rheadine-type alkaloids and protopine-type alkaloids suggest a shared segment of the biosynthetic pathway originating from (S)-reticuline. Further research is needed to fully delineate the specific branch points and intermediates that lead exclusively to this compound.

Below is a table summarizing some key precursors in the general benzylisoquinoline alkaloid pathway relevant to this compound biosynthesis:

CompoundOriginRole in Pathway
TyrosinePrimary metabolismInitial precursor
DopamineTyrosine derivativeBuilding block for BIA skeleton
4-HydroxyphenylacetaldehydeTyrosine derivativeBuilding block for BIA skeleton
(S)-ReticulineDopamine + 4-HPAAKey intermediate
RheadineBIA intermediateProposed direct precursor

Genetic and Genomic Approaches to Investigate Biosynthesis in Producing Organisms

Genetic and genomic approaches are instrumental in understanding the biosynthesis of natural products like this compound in plants. These methods allow for the identification of genes encoding the enzymes involved in the biosynthetic pathway and the regulatory elements controlling their expression. Studies in Papaver somniferum and Papaver rhoeas have utilized such approaches to investigate BIA biosynthesis. For instance, altered levels of gene expression have been detected in genes involved in the BIA pathway in Papaver rhoeas under certain conditions. nih.gov

Techniques such as transcriptome profiling, genome sequencing, and gene expression analysis can help identify candidate genes potentially involved in this compound biosynthesis. By comparing gene expression profiles in different tissues, developmental stages, or in response to elicitors, researchers can pinpoint genes that are co-expressed with this compound accumulation. Functional characterization of these candidate genes, through techniques like gene silencing or overexpression in model systems or the native plant, can confirm their role in specific enzymatic steps. While specific genes for this compound biosynthesis are not widely reported, the genetic basis for related BIA pathways provides a framework for such investigations. genome.jpnih.gov Genomic studies can also reveal gene clusters that might be involved in the coordinated regulation of alkaloid production.

Synthetic Biology and Biotechnological Production Strategies

Synthetic biology and metabolic engineering offer powerful tools for the biotechnological production of valuable plant natural products, including alkaloids, in heterologous hosts such as bacteria or yeast. frontiersin.orgnih.govrsc.orgrsc.org This approach can overcome limitations associated with traditional plant extraction, such as low yields, dependence on agricultural cultivation, and environmental factors.

The strategies typically involve reconstructing the plant biosynthetic pathway in a microbial host by introducing the genes encoding the necessary enzymes. nih.gov This requires identifying and cloning the relevant genes from the this compound-producing plant. Challenges include the complexity of plant metabolic pathways, the potential need for plant-specific post-translational modifications of enzymes, and the toxicity of intermediates or the final product to the microbial host.

Metabolic engineering techniques, such as optimizing gene expression levels, balancing metabolic flux, redirecting competing pathways, and engineering transport mechanisms, are employed to enhance the yield of the target compound in the heterologous system. nih.govrsc.org While specific examples of synthetic biology or metabolic engineering for this compound production are not prominently documented, the successful reconstitution of pathways for other plant alkaloids in microbial cell factories demonstrates the potential of this approach for this compound. nih.gov Developing a commercially viable biotechnological route for this compound would likely involve identifying the complete set of biosynthetic genes, optimizing their expression in a suitable microbial host, and potentially engineering the host organism for improved precursor availability and product tolerance.

Multi Omics Investigations and Systems Biology of Rheagenine S Biological Effects

Proteomic Analysis of Rheagenine-Treated Biological Systems

Proteomic analysis involves the large-scale study of proteins, including their structure, function, and interactions. In the context of studying a chemical compound like this compound, proteomic analysis of treated biological systems (e.g., cells or tissues exposed to this compound) would aim to identify changes in protein abundance, post-translational modifications, and protein-protein interactions. Such studies could reveal the specific protein targets of this compound or the downstream protein networks affected by its presence. Dynamic proteomic analysis can reveal the timeline of protein alterations in response to a compound nih.gov. Methods like 2-D PAGE, mass spectrometry, and bioinformatics analysis are commonly used in proteomic studies to compare protein patterns and identify potential biomarkers or affected pathways nih.gov.

Metabolomic Profiling to Elucidate Metabolic Perturbations

Metabolomic profiling is the comprehensive analysis of all metabolites within a biological sample. Applying this technique to systems treated with this compound would allow for the identification and quantification of changes in small molecules, such as sugars, amino acids, lipids, and organic acids. These changes can indicate how this compound affects metabolic pathways and cellular energy balance. Metabolite profiling techniques, such as liquid chromatography coupled with mass spectrometry, are utilized to identify diverse metabolites in plant extracts where compounds like this compound are found researchgate.netnih.gov. Analyzing metabolic perturbations can provide insights into the functional consequences of a compound's activity within a biological system.

Transcriptomic Analysis of Gene Expression Responses

Transcriptomic analysis involves the study of the complete set of RNA transcripts produced by a genome. Investigating the transcriptomic profile of biological systems exposed to this compound would reveal which genes are up- or down-regulated in response to the compound. This provides information about the genetic programs activated or repressed by this compound, offering clues about the cellular pathways and biological processes it influences. Comparative transcriptome analysis is a technique used to understand regulatory mechanisms in response to various factors plantaedb.com.

Advanced Analytical Methodologies for Rheagenine Quantification and Characterization

Development of High-Sensitivity Detection Techniques

High-sensitivity detection techniques are essential for the accurate analysis of rheagenine, particularly when present in low concentrations within complex biological matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are prominent techniques employed for this purpose. Specifically, liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) has been utilized for the identification and metabolite profiling of alkaloids, including this compound, in plant extracts. researchgate.netnih.gov This approach allows for high-resolution experiments and provides accurate mass measurements, which are critical for the confident identification of compounds. researchgate.netnih.gov The use of high-resolution mass spectrometry facilitates the determination of the molecular formula of compounds like this compound. wikipedia.org Optimization of parameters such as ion spray voltage, declustering potential, and collision energy in MS systems contributes to enhanced detection sensitivity. researchgate.netnih.gov Precursor and product ion calibration are performed in both high sensitivity and high-resolution modes to ensure accurate data acquisition. nih.gov

Chromatographic Method Validation for Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), play a key role in the separation, qualitative, and quantitative determination of alkaloids. researchgate.net Validation of these methods is crucial to demonstrate their reliability for the determination of analyte concentrations in specific matrices. europa.eu Method validation typically involves evaluating parameters such as linearity, accuracy, and precision. chula.ac.thalliedacademies.orgresearchgate.net

Studies involving the analysis of alkaloids have demonstrated the importance of optimizing chromatographic conditions, including the mobile phase composition and gradient elution systems, to improve resolution and detection sensitivity. researchgate.netnih.gov For instance, the use of moderately acidic additives in the mobile phase has been shown to improve chromatographic properties compared to using buffering agents alone. nih.gov The combination of formic acid and ammonium (B1175870) formate (B1220265) in the mobile phase has been reported to enhance the chromatographic resolution and detection sensitivity of alkaloids. nih.gov

While specific validation data solely for this compound quantification using chromatography in isolation were not extensively detailed in the provided snippets, the principles of chromatographic method validation applied to similar alkaloid analyses involve assessing system suitability, selectivity, linearity, accuracy, and precision according to established guidelines. chula.ac.thalliedacademies.orgresearchgate.net Linearity is typically evaluated by analyzing a range of concentrations and determining the correlation coefficient. chula.ac.thresearchgate.net Accuracy and precision are assessed through replicate analyses of quality control samples at different concentration levels. europa.euchula.ac.th

Application in Complex Biological Matrices (e.g., cell lysates, animal tissue extracts)

The analysis of this compound in complex biological matrices such as cell lysates and animal tissue extracts presents unique challenges due to the complexity of the matrix composition. Effective sample preparation techniques are essential to extract the analyte of interest while minimizing interference from endogenous compounds.

While the provided information specifically details the analysis of this compound in plant extracts researchgate.netnih.gov, the principles and techniques for analyzing small molecules like alkaloids in other biological matrices share commonalities. General protocols for the extraction of compounds from animal tissues often involve homogenization and the use of extraction solvents such as methanol (B129727) or ethanol. protocols.iokurabo.co.jpmdpi.comgfbs-home.de Similarly, cell lysis is the initial step for extracting intracellular components, including proteins and small molecules, from cell cultures. raybiotech.comtymora-analytical.comsigmaaldrich.comthermofisher.com Various cell lysis methods exist, including reagent-based and physical disruption techniques. thermofisher.com Optimized methods for cell lysate analysis aim for efficient extraction while preserving the integrity of the target molecules. tymora-analytical.comthermofisher.com

Liquid chromatography coupled with mass spectrometry is a powerful tool for the quantification of various compounds in complex biological matrices, including serum, urine, and tissue homogenates. nih.govjapsonline.comresearchgate.net These methods often require specific sample preparation steps tailored to the matrix and analyte properties. The development of sensitive and robust analytical methods is crucial for accurately quantifying analytes in these challenging samples. nih.govnih.gov While direct mentions of this compound analysis in animal tissue extracts or cell lysates were not found, the established methodologies for analyzing alkaloids and other small molecules in such matrices provide a framework for how this compound analysis would be approached in these complex biological systems.

Translational Research Frameworks and Academic Drug Discovery Potential of Rheagenine

Strategic Considerations in Preclinical Drug Discovery Pipelines

Strategic considerations in preclinical drug discovery pipelines are crucial for efficiently advancing potential drug candidates while mitigating risks. nih.govgardp.orgnih.govamericanpharmaceuticalreview.com Key aspects include selecting appropriate targets, designing informative assays to evaluate compound activity against these targets, and integrating medicinal chemistry early in the process to optimize compounds. nih.gov De-risking preclinical pharmacology of lead compounds is also a significant consideration. nih.gov The goal is to establish a well-characterized hazard and translational risk profile to support the design of clinical trials. nih.gov Moving in vivo preclinical safety studies earlier in the discovery phase can increase the likelihood of success in development. nih.gov

Academia-Industry Collaborations in Natural Product Research

Collaborations between academic institutions and the pharmaceutical industry are vital for advancing natural product research and translating discoveries into potential therapies. nsw.gov.au Academic labs often excel in the initial identification, isolation, and characterization of natural compounds from diverse sources, such as plants. nih.govnstda.or.th Industry partners can then contribute expertise in areas like high-throughput screening, medicinal chemistry optimization, extensive preclinical testing, and navigating regulatory pathways. This synergy can accelerate the development of natural product-derived drug candidates.

Investigative Toxicology and Mechanistic Safety Assessments in Preclinical Research

Investigative toxicology, also known as mechanistic toxicology, plays a key role in preclinical research by aiming to understand the mechanisms underlying observed toxic effects. nih.govcompbio.com This goes beyond simply reporting toxicity and seeks to provide insights into how a compound interacts with biological systems at a molecular level. nih.gov Mechanistic safety assessments are crucial for predicting potential clinical safety issues, understanding species relevance, and improving the translatability of preclinical findings to humans. nih.govmdpi.comnih.gov Tools and strategies in investigative toxicology are employed throughout the drug development process to reduce safety-related attrition. nih.gov Metabolomics is an emerging approach in preclinical drug safety assessment that can help elucidate adverse outcome pathways and identify early biomarkers of toxicity. mdpi.comgavinpublishers.com

Ethical Considerations in Preclinical Research Models

Ethical considerations are fundamental to the conduct of preclinical research, particularly when involving animal models. lindushealth.comnih.govxybion.comresearchgate.netnih.gov Researchers must adhere to ethical principles to ensure the welfare and humane treatment of animals used in studies, minimizing suffering and providing appropriate care. lindushealth.comxybion.com This includes considerations for comfortable living conditions, proper nutrition, and veterinary care. lindushealth.com Ethical guidelines are necessary to establish the safety of potential drug candidates before they are tested in humans. xybion.com The reliable translation of findings from animal models to humans is a significant consideration, and the inherent uncertainties due to species differences are acknowledged. researchgate.net

Potential Therapeutic Applications in Specific Disease Areas (e.g., Antimalarial, Cancer Biology)

Research into Rheagenine and related compounds has explored potential therapeutic applications, including in the areas of antimalarial activity and cancer biology. nih.govxybion.comfrontiersin.orgbepress.comnih.govnih.govyale.eduresearchgate.net

Studies have investigated the antiplasmodial activity of alkaloids, including those found alongside this compound in plants like Corydalis crispa. nih.govnstda.or.th While one study reported on the antiplasmodial activity of coreximine (B1618875) (another alkaloid isolated from Corydalis crispa) against Plasmodium falciparum strains, this compound itself was also isolated in this study, suggesting its presence in plants explored for antimalarial potential. nih.govnstda.or.th The search for new antimalarial drugs is ongoing, particularly due to the rise of drug-resistant malaria strains. yale.edunih.gov

In the field of cancer biology, research explores compounds for their potential effects on cancer cells and related pathways. nih.govnih.govtfri.ca Molecular docking studies have investigated the potential interactions of this compound with target proteins relevant to various diseases, including lung cancer and breast cancer. dergipark.org.trdergipark.org.tr These in silico studies can provide initial insights into potential binding affinities and pave the way for further investigation into the compound's activity against specific cancer targets. dergipark.org.trdergipark.org.tr Understanding the molecular basis of cancer and identifying compounds that can target specific pathways are key strategies in cancer research. nih.govnih.gov

Compound Information

Compound NamePubChem CID
This compound12304372

Data Tables

Based on the search results, specific quantitative data directly related to this compound's biological activity in the context of the outlined sections is limited. However, the following table summarizes its identification and molecular properties as found in PubChem.

PropertyValueSource
PubChem CID12304372PubChem nih.gov
Molecular FormulaC₂₀H₁₉NO₆PubChem nih.gov
Molecular Weight369.4 g/mol PubChem nih.gov
CAS Number5574-77-6PubChem nih.gov

Concluding Remarks and Future Directions in Rheagenine Research

Unaddressed Research Questions and Knowledge Gaps

Despite its identification and isolation, several research questions and knowledge gaps regarding Rheagenine remain unaddressed, necessitating further investigation. While systematic frameworks exist for identifying research gaps in broader contexts, specific detailed gaps for this compound require dedicated study nih.govnih.gov. General calls for further characterization work alongside preclinical studies for compounds from the Papaver genus, to which this compound belongs, highlight a relevant area needing attention researchgate.net. A more systematic overview of natural products is needed to address existing gaps in understanding naturalproducts.net. Future research should aim to elucidate the complete pharmacological profile of this compound, moving beyond initial screenings to understand its specific mechanisms of action and potential biological targets in detail. The full spectrum of its interactions at the molecular level requires comprehensive study to bridge the gap between its presence in traditional medicinal plants and its potential as a modern therapeutic agent.

Emerging Technologies and Methodological Advancements for this compound Studies

Advancements in scientific technologies offer promising avenues for deepening the understanding of this compound. Recent progress in natural product chemistry, coupled with sophisticated spectroscopic and bioscreening technologies, has revitalized the investigation of natural compounds mdpi.com. Techniques such as high-resolution mass spectrometry and advanced NMR spectroscopy have been instrumental in the identification and structural elucidation of alkaloids, including this compound, and will continue to be vital for analyzing its structure and metabolites wikipedia.orgwordpress.com. Molecular docking studies have already provided initial insights into this compound's potential interactions with biological targets, and further in silico approaches can help predict and understand its binding affinities and potential pathways snvpharmacycollege.com. Emerging biotechnological methods for the production of bioactive compounds, such as microbial fermentation, plant cell culture, metabolic engineering, and recombinant DNA technology, could potentially be explored for sustainable and efficient production of this compound or its derivatives for research purposes researchgate.net. Furthermore, advancements in cell-based assays and high-throughput screening technologies can facilitate a more rapid and comprehensive evaluation of this compound's biological activities.

Q & A

Q. What validated analytical techniques are recommended for quantifying Rheagenine in biological matrices?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Validate methods by assessing parameters like linearity (R² ≥ 0.99), limit of detection (LOD < 1 ng/mL), and intraday/interday precision (CV ≤ 15%). Include calibration curves with internal standards to minimize matrix effects .

Q. Which in vitro models are optimal for preliminary assessment of this compound’s mechanism of action?

Methodological Answer: Employ cell-based assays (e.g., primary human hepatocytes or cancer cell lines) with dose-response curves (0.1–100 µM). Use positive/negative controls (e.g., known agonists/inhibitors) and measure biomarkers via ELISA or qPCR. Ensure replication (n ≥ 3) and statistical power (α = 0.05) to mitigate variability .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Document synthetic protocols exhaustively: reaction temperatures (±1°C), solvent purity (HPLC-grade), and catalyst ratios (e.g., 1:1.2 molar ratio). Provide NMR (¹H/¹³C) and HRMS data for structural confirmation. Cross-validate yields with independent labs using shared protocols .

Advanced Research Questions

Q. How should discrepancies in this compound’s reported pharmacokinetic (PK) profiles be resolved?

Methodological Answer: Conduct a systematic meta-analysis of PK studies, applying quality criteria (e.g., sample size justification, analytical validation). Use sensitivity analysis to weigh factors like species differences (rodent vs. primate) or administration routes (oral vs. IV). Apply the FINER framework to prioritize hypotheses (e.g., hepatic metabolism variability) .

Q. What experimental designs address contradictory findings in this compound’s efficacy across disease models?

Methodological Answer: Implement a factorial design comparing dose, administration timing, and comorbid conditions (e.g., metabolic syndrome). Use Bayesian statistics to quantify uncertainty and identify confounding variables. Cross-reference omics datasets (e.g., proteomics/transcriptomics) to pinpoint mechanistic outliers .

Q. What strategies integrate multi-omics data to elucidate this compound’s polypharmacology?

Methodological Answer: Combine RNA-seq (differential expression), phosphoproteomics (kinase activity), and metabolomics (pathway enrichment) via bioinformatics pipelines (e.g., GeneMANIA, MetaboAnalyst). Validate hub targets (e.g., kinases, GPCRs) using CRISPR-Cas9 knockout models and isothermal titration calorimetry (ITC) for binding affinity .

Methodological Frameworks

  • For Literature Reviews: Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries. Use tools like SciFinder and PubMed with Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)") to filter primary studies. Critically appraise sources using criteria from (e.g., disease definition clarity, cost decomposition) .
  • For Data Contradictions: Apply iterative qualitative analysis () by coding datasets for themes (e.g., efficacy, toxicity) and triangulating findings with orthogonal methods (e.g., in silico docking vs. in vitro assays) .
  • For Ethical Compliance: Align human/animal studies with NIH guidelines (). Include IRB approval codes, informed consent documentation, and data anonymization protocols in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.